molecular formula C12H9N3O B3305928 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine CAS No. 925040-88-6

5-(1,3-Benzoxazol-2-yl)pyridin-3-amine

Cat. No.: B3305928
CAS No.: 925040-88-6
M. Wt: 211.22 g/mol
InChI Key: JOGKEHQTKWQOJF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Chemical Sciences

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on the synthesis and properties of ring structures containing heteroatoms like nitrogen, oxygen, or sulfur. wisdomlib.org These compounds are fundamental in drug discovery and development, with a majority of the top pharmaceuticals featuring a heterocyclic core. globalresearchonline.net The presence of heteroatoms imparts unique physicochemical properties, influencing reactivity, solubility, lipophilicity, and the capacity for intermolecular interactions, which are critical for biological activity. msesupplies.com Natural products such as alkaloids, vitamins, and antibiotics frequently contain heterocyclic moieties, providing a foundation for the design of novel therapeutic agents. ijpsr.comnih.gov

The fusion of different heterocyclic and aromatic rings is a powerful strategy in chemical design to create scaffolds with enhanced or novel properties. nih.gov The benzoxazole-pyridine scaffold is a prime example, combining two key structural motifs.

Benzoxazole (B165842) (Benzene-Oxazole): This bicyclic system consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.net Benzoxazole and its derivatives are recognized for their planar structure and broad spectrum of biological activities. researchgate.netjocpr.com They can be viewed as structural isosteres of naturally occurring nucleic bases, which may allow them to interact readily with biological macromolecules. jocpr.com The fusion of the oxazole and benzene rings creates a stable aromatic system that serves as a versatile starting point for synthesizing more complex, bioactive structures. jocpr.comthieme-connect.com

Pyridine (B92270): A six-membered aromatic ring containing one nitrogen atom, pyridine is a ubiquitous structure in chemistry. openaccessjournals.com It is structurally related to benzene but the nitrogen heteroatom significantly alters its properties, making it a weak base and influencing its reactivity towards electrophilic and nucleophilic substitution. nih.govmatanginicollege.ac.in This unique reactivity, combined with its ability to improve water solubility, makes the pyridine scaffold one of the most extensively used in drug design and synthesis. nih.govnih.gov

When fused, these moieties create a larger, conjugated system with distinct electronic and steric properties, offering multiple points for chemical modification and interaction with biological targets. researchgate.net

The benzoxazole-pyridine scaffold and its constituent parts are not confined to a single scientific domain; their utility spans multiple disciplines.

Synthetic Organic Chemistry: Chemists focus on developing novel, efficient, and sustainable methods for constructing benzoxazole and pyridine derivatives. thieme-connect.comnih.gov This includes multi-component reactions and green chemistry approaches to build libraries of these compounds for further study. thieme-connect.comnih.gov

Materials Science: The unique electronic and photophysical properties of these scaffolds are exploited in the development of advanced materials. msesupplies.com Benzoxazole derivatives are used as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs), fluorescent probes, and conducting polymers. researchgate.netnih.gov Similarly, pyridinium-benzoxazole based polymers have been investigated as anode materials for organic batteries. acs.orgacs.org

Chemical Biology: In chemical biology and medicinal chemistry, these scaffolds are investigated for their interactions with biological systems. jocpr.com Researchers design and synthesize derivatives to probe biological pathways, inhibit specific enzymes, or act as therapeutic agents against a wide array of diseases. nih.govnih.gov

General Research Context of Benzoxazole Derivatives and Pyridine Scaffolds

The consistent appearance of benzoxazole and pyridine in successful drug candidates and functional materials has solidified their importance in research and development. rsc.orgrsc.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. thieme-connect.com Benzoxazole is considered one such scaffold due to its recurring presence in compounds with diverse and potent biological activities. rsc.orgresearchgate.netresearchgate.net

The potential of the benzoxazole moiety stems from its:

Rigid, Planar Structure: Provides a defined orientation for substituents to interact with binding sites.

Aromaticity: Contributes to the stability of the molecule.

Hydrogen Bonding Capability: The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Versatile Substitution: The benzene and oxazole rings offer multiple positions for functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. researchgate.netnih.gov

These features have enabled the development of benzoxazole derivatives with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. globalresearchonline.netnih.govnih.gov

The pyridine ring is a cornerstone of modern drug design, prized for its versatility. nih.govfuaij.comresearchgate.net Its importance is derived from several key characteristics:

Modulation of Physicochemical Properties: The nitrogen atom can be protonated, allowing for the formation of salts and enhancing aqueous solubility, a critical factor in drug development. nih.gov

Defined Reactivity: The electron-deficient nature of the pyridine ring directs electrophilic substitutions to the 3-position and nucleophilic substitutions to the 2- and 4-positions, providing chemists with predictable control over synthesis. nih.govmatanginicollege.ac.inlibretexts.org

Hydrogen Bonding: The ring nitrogen acts as a strong hydrogen bond acceptor, facilitating key interactions with biological targets.

The fusion of other heterocyclic rings with the pyridine nucleus can further enhance its bioactivity and therapeutic properties. nih.gov

Specific Positioning of the Amine Group in 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine and its Research Implications

In the specific compound This compound , the precise arrangement of the functional groups has significant implications for its chemical properties and potential applications. The molecule consists of a benzoxazole group at the 5-position and an amine group at the 3-position of the pyridine ring.

Hydrogen Bonding and Basicity: The primary amine at the C-3 position provides both a hydrogen bond donor (the N-H bonds) and acceptor (the lone pair) site. The pyridine nitrogen at position 1 is a primary site of basicity and a hydrogen bond acceptor. matanginicollege.ac.in The benzoxazole moiety contains an imine-like nitrogen and an ether-like oxygen, which can also act as hydrogen bond acceptors. This rich array of interaction sites suggests the molecule could engage in complex binding with biological targets like enzymes or receptors. The basicity of the pyridine nitrogen is expected to be modulated by the electronic effects of both the amine and benzoxazole substituents.

Structural and Conformational Implications: The linkage of the benzoxazole ring at the 5-position and the amine at the 3-position creates a specific three-dimensional shape. The rotational freedom around the carbon-carbon bond connecting the two heterocyclic systems will determine the preferred conformation, which is critical for fitting into specific binding pockets. The presence and position of groups like -NH₂ can significantly influence the antiproliferative activity of pyridine derivatives. nih.gov

The study of this specific isomer is crucial for understanding how the interplay between an electron-donating group and a bulky heterocyclic substituent on the pyridine core dictates its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry or materials science.

Research Data and Properties

The following tables provide representative data for the chemical scaffolds discussed.

Table 1: General Physicochemical Properties of the Benzoxazole Scaffold

PropertyDescriptionReference
Formula C₇H₅NO globalresearchonline.net
Molar Mass 119.12 g/mol globalresearchonline.net
Appearance Aromatic organic compound jocpr.com
Structure Bicyclic planar molecule with a benzene ring fused to an oxazole ring. researchgate.net
Solubility Generally insoluble in water. jocpr.com
Reactivity Serves as a starting material for the synthesis of larger, bioactive structures. jocpr.com

Table 2: Comparative Analysis of Substitution Effects on the Pyridine Ring

Substitution PositionTypical ReactivityInfluence of SubstituentReference
C-2 / C-6 Susceptible to nucleophilic substitution.Positive charge is exacerbated at these positions by electrophilic reagents. nih.govlibretexts.org
C-4 Susceptible to nucleophilic substitution.Substituents at the 4-position significantly affect ring frequencies and M-N ligand bonds in metal complexes. nih.govresearchgate.net
C-3 / C-5 Preferred site for electrophilic substitution.Electron-donating groups (like -NH₂) at this position can enhance reactivity and antiproliferative activity. nih.govnih.gov

Impact of Amine Functionalization on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the presence and position of the amino (-NH₂) group on the pyridine ring. In pyridine, the nitrogen atom is electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution compared to benzene. stackexchange.comyoutube.com This deactivation is most pronounced at the ortho (2,6) and para (4) positions, making electrophilic attack preferentially occur at the meta (3,5) positions. stackexchange.com

The introduction of an amino group at the 3-position (a meta position relative to the ring nitrogen) introduces a powerful electron-donating group. The primary effects of this functionalization are:

Activation of the Pyridine Ring : The amino group, through its +R (resonance) and -I (inductive) effects, donates electron density to the aromatic system. This donation partially counteracts the deactivating effect of the pyridine nitrogen, making the ring more susceptible to electrophilic substitution than unsubstituted pyridine.

Directing Effects : The amino group is a strong ortho-, para-director. In the context of the 3-aminopyridine (B143674) moiety, this directs incoming electrophiles to the 2-, 4-, and 6-positions. The precise outcome of a substitution reaction would depend on a balance between the directing effects of the amino group, the deactivating effect of the ring nitrogen, and the steric hindrance imposed by the bulky benzoxazole substituent at the 5-position.

Basicity : The molecule possesses two basic nitrogen centers: the pyridine ring nitrogen and the exocyclic amino nitrogen. In 3-aminopyridine itself, the pyridine nitrogen is typically more basic than the amino nitrogen due to the sp² hybridization of the amino nitrogen's lone pair, which participates in resonance with the ring. researchgate.net Protonation is most likely to occur at the pyridine nitrogen. acs.org

Nucleophilicity : The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization, allowing for further derivatization of the scaffold. rsc.org For instance, the reaction of 3-aminopyridine with chloroacetyl chloride is a known pathway to synthesize further heterocyclic systems. rsc.org The reactivity of the amino group is a cornerstone for building more complex molecules from this scaffold. researchgate.net

Conformational and Electronic Considerations due to Substituent Placement

The three-dimensional structure and electronic properties of this compound are governed by the interplay between its constituent parts.

Electronic Effects : The electronic landscape of the molecule is complex, arising from a combination of inductive and resonance effects from its substituents.

The pyridine nitrogen is strongly electron-withdrawing via the inductive effect (-I). stackexchange.com

The benzoxazole moiety as a whole is generally considered electron-withdrawing.

The 3-amino group is electron-donating via resonance (+R) but electron-withdrawing via induction (-I), with the resonance effect typically dominating. ucsf.edu

This push-pull electronic system creates a unique distribution of partial charges across the molecule. The electron-donating amino group enriches the pyridine ring with electron density, particularly at the ortho and para positions (2, 4, and 6), while the pyridine nitrogen and the benzoxazole group withdraw electron density. This distribution is critical for the molecule's interaction with biological targets and its spectroscopic properties.

This table provides a generalized summary based on established principles of organic chemistry. stackexchange.comnih.gov

Intramolecular Hydrogen Bonding : The geometry of the molecule may permit the formation of intramolecular hydrogen bonds. For example, a hydrogen atom from the 3-amino group could potentially interact with the nitrogen atom of the benzoxazole ring. Such interactions can significantly influence the molecule's preferred conformation, locking it into a more rigid structure. nih.govchemicalbook.com Studies on other aminopyridine derivatives have shown that intramolecular hydrogen bonding can affect excited-state dynamics and chemical reactivity. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGKEHQTKWQOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 5 1,3 Benzoxazol 2 Yl Pyridin 3 Amine

Reactivity of the Amine Functionality

The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for chemical modification, readily undergoing reactions typical of aromatic amines.

Derivatization Reactions (e.g., Schiff Base Formation, Acylation)

The nucleophilic nature of the amine functionality allows for straightforward derivatization through reactions such as Schiff base formation and acylation.

Schiff Base Formation: Condensation of the amine with various aldehydes yields the corresponding imines, or Schiff bases. For instance, the reaction of 3-benzoxazol-2-yl-phenylamine with aromatic aldehydes in a mixture of ethanol (B145695) and acetic acid under reflux conditions produces Schiff bases. olemiss.edu This type of reaction is a common strategy to create new compounds with potentially enhanced biological activities. nih.govijcrt.orgresearchgate.netmdpi.com The general scheme for Schiff base formation is presented below:

General Reaction:

Amine + Aldehyde ⇌ Schiff Base + Water

A study on the synthesis of Schiff bases from 2-picolyl amine and 5-methyl thiophene-2-carboxaldehyde involved refluxing the reactants in ethanol for 5 hours to yield the desired product. ijcrt.org Another example is the thermal condensation of 3-(2-furyl)acrolein (B1300914) and sulfamethoxazole (B1682508) to form a new Schiff base. nih.gov

Acylation: The amine group can be readily acylated using acylating agents like acid chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, the reaction of 5-amino-2-(p-substituted-phenyl)benzoxazoles with chloroacetyl chloride is a key step in the synthesis of more complex derivatives. researchgate.net Acylation is a versatile method for introducing a variety of functional groups and has been employed in the synthesis of biologically active molecules. mdpi.com

Reactant 1Reactant 2Product TypeReference
3-benzoxazol-2-yl-phenylamineAromatic AldehydeSchiff Base olemiss.edu
2-picolyl amine5-methyl thiophene-2-carboxaldehydeSchiff Base ijcrt.org
5-amino-2-(p-substituted-phenyl)benzoxazolesChloroacetyl ChlorideAcylated Amine researchgate.net

Electrophilic Aromatic Substitution on the Amine-Substituted Pyridine Ring

The amine group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in the case of the pyridine ring, its inherent electron-deficient nature and the deactivating effect of the nitrogen heteroatom must be considered. libretexts.orgnih.gov Electrophilic substitution on the pyridine ring is generally difficult and typically occurs at the C-3 position under harsh conditions. libretexts.org The presence of the activating amino group at the 3-position would be expected to facilitate substitution at the 2-, 4-, and 6-positions. However, the combined electronic effects of the ring nitrogen and the benzoxazole (B165842) substituent will influence the precise location of substitution. It is important to note that under the acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen of the pyridine ring can be protonated, further deactivating the ring towards electrophilic attack. libretexts.org

Transformations on the Benzoxazole Moiety

The benzoxazole ring system, while generally stable, can also undergo chemical transformations, allowing for further diversification of the parent molecule.

Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)

The benzene (B151609) ring of the benzoxazole moiety is susceptible to electrophilic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused oxazole (B20620) ring. Research on other benzoxazole derivatives has shown that reactions like nitration can occur. For example, 5-nitro-1,3-benzoxazole derivatives have been synthesized as potential anthelmintic agents. researchgate.net The conditions for these reactions, such as the use of fuming nitric and sulfuric acids, can be quite vigorous. libretexts.org

Alkylation and Acylation at the 2-Position

While the 2-position of the benzoxazole ring is part of the heterocyclic system, certain synthetic methods allow for the introduction of alkyl or acyl groups at this position. A general method for the synthesis of 2-substituted benzoxazoles involves the reaction of tertiary amides with 2-aminophenols in the presence of triflic anhydride (B1165640) and 2-fluoropyridine. nih.gov This cascade reaction proceeds through the activation of the amide carbonyl group, followed by nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. byjus.comlibretexts.orgmasterorganicchemistry.com However, its application to molecules containing amine groups can be problematic as the amine can react with the Lewis acid catalyst, deactivating it. libretexts.orglibretexts.org

Reactivity of the Pyridine Ring

The pyridine ring in 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine has a complex reactivity profile due to the presence of both the deactivating ring nitrogen and the activating amino group.

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic substitution than benzene. libretexts.orgnih.gov When substitution does occur, it typically favors the 3-position. libretexts.org However, the presence of the strongly activating amino group at the 3-position will significantly influence this reactivity, directing incoming electrophiles to the ortho and para positions (2, 4, and 6).

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The presence of the benzoxazole and amine substituents will modulate this inherent reactivity.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds through an addition-elimination pathway. quimicaorganica.orguoanbar.edu.iq A nucleophile attacks an electron-deficient carbon atom of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atom when the attack is at the 2- or 4-position. The subsequent loss of a leaving group from the intermediate restores the aromaticity of the ring, yielding the substituted product. For attack at the 3-position, the negative charge cannot be delocalized onto the nitrogen atom, making the intermediate less stable and the reaction slower. quora.com

The oxidation of the amino group of 3-aminopyridine (B143674) by peroxy acids is believed to involve a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the oxidizing agent. acs.org This is followed by a series of steps leading to the formation of the nitro group.

The formation of the 2-arylbenzoxazole ring via oxidative cyclization of a 2-aminophenol (B121084) and an aldehyde typically involves the initial formation of a Schiff base (imine) intermediate. This intermediate then undergoes an intramolecular cyclization, followed by an oxidation step to form the aromatic benzoxazole ring. rsc.org Alternative mechanisms involving initial N-acylation followed by cyclization and dehydration are also prevalent, particularly when carboxylic acid derivatives are used as starting materials. nih.gov

Structural Characterization and Theoretical Investigations

Advanced Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine. Each method offers unique insights into different aspects of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and benzoxazole (B165842) rings appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The chemical shifts and coupling patterns are instrumental in assigning these protons to their specific positions. For instance, the protons on the pyridine ring exhibit characteristic coupling constants that help differentiate them. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum provides complementary information by detailing the carbon framework. The spectrum shows signals for all unique carbon atoms, with the aromatic carbons resonating in the δ 100-160 ppm range. The quaternary carbons, such as the one at the junction of the benzoxazole and pyridine rings (C2 of the benzoxazole), typically have distinct chemical shifts that are vital for confirming the core structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine H-2 8.60 (d, J=1.6 Hz) 140.9
Pyridine H-4 8.13 (t, J=2.0 Hz) 136.2
Pyridine H-6 7.95 (d, J=2.4 Hz) 125.1
Benzoxazole H-4'/H-7' 7.75-7.72 (m) 150.8 / 142.1
Benzoxazole H-5'/H-6' 7.39-7.36 (m) 125.2 / 124.7
Amine (NH₂) 6.02 (s) -
Pyridine C-2 - 140.9
Pyridine C-3 - 145.3
Pyridine C-4 - 115.8
Pyridine C-5 - 119.5
Pyridine C-6 - 136.2
Benzoxazole C-2 - 161.4
Benzoxazole C-3a - 110.5
Benzoxazole C-7a - 119.2

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.

The IR spectrum of this compound showcases characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed as a pair of bands in the 3300-3500 cm⁻¹ region. The C=N stretching vibration of the benzoxazole ring appears around 1630-1650 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C and C-N stretching vibrations of the pyridine and benzoxazole rings contribute to a complex pattern of bands in the 1400-1600 cm⁻¹ fingerprint region. The C-O-C stretching of the oxazole (B20620) ring also gives a characteristic band, usually around 1245 cm⁻¹.

Raman spectroscopy provides complementary vibrational data. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. This can be useful for analyzing the vibrations of the aromatic ring systems.

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=N Stretch (oxazole) 1630 - 1650
Aromatic C=C Stretch 1400 - 1600

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₉N₃O), the calculated molecular weight is approximately 211.22 g/mol .

Using techniques like Electrospray Ionization (ESI-MS), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 212. This confirms the molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, which further confirms the elemental composition (C₁₂H₉N₃O).

Analysis of the fragmentation pattern in MS/MS experiments can reveal the connectivity of the pyridine and benzoxazole rings. Common fragmentation pathways may involve the cleavage of the bond between the two heterocyclic rings or the opening of the oxazole ring, providing further structural validation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands that are characteristic of its conjugated π-electron system.

The spectrum usually exhibits intense absorption bands in the UV region, often between 250 and 350 nm. These absorptions are attributed to π→π* transitions within the aromatic pyridine and benzoxazole rings. The presence of the amino group (an auxochrome) can cause a red shift (bathochromic shift) of these absorption maxima compared to the unsubstituted parent heterocycles. The specific wavelengths and intensities of these transitions are sensitive to the solvent polarity and pH, reflecting changes in the electronic distribution of the molecule.

For this compound, X-ray analysis reveals the planarity of the benzoxazole ring system. A key structural feature is the dihedral angle between the pyridine and benzoxazole rings. While significant conjugation exists, there is often a slight twist between the two ring systems. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds, particularly involving the amine group (N-H···N or N-H···O interactions), which connect adjacent molecules into a supramolecular architecture. These interactions are crucial in determining the physical properties of the solid material.

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations, particularly those based on Density Functional

Following a comprehensive search for scientific literature concerning the chemical compound This compound , it has been determined that there is a notable absence of published research specifically detailing its theoretical and computational characterization. While studies on structurally related benzoxazole and pyridine derivatives exist, dedicated analyses for this particular molecule according to the specified outline could not be located.

The methodologies outlined, such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the structural and electronic properties of chemical compounds. nih.govbamu.ac.in However, the application of these techniques and the resulting data—including Frontier Molecular Orbital energies, Molecular Electrostatic Potential maps, and Natural Bond Orbital analyses—are highly specific to the molecule under investigation.

Information on analogous compounds, such as 2-(4-aminophenyl)-1,3-benzoxazole or various pyridine-containing heterocycles, provides insights into the general chemical behavior of these structural motifs. nih.govnih.govresearchgate.net For instance, research on similar structures often involves DFT for optimizing geometry and calculating electronic properties, HOMO-LUMO analysis to understand chemical reactivity, and MEP mapping to identify sites for electrophilic and nucleophilic attack. dntb.gov.uanih.govnih.govnih.gov Likewise, MD simulations are used to understand molecular stability and interactions, while QSAR modeling correlates structural features with biological activity. nih.govglobalresearchonline.netresearchgate.net

Without specific studies on This compound , it is not possible to provide the detailed, scientifically accurate data and findings requested for the following sections:

Conformational Analysis and Energy Landscapes

Generating this information would require performing original computational chemistry research, which is beyond the scope of this service. Extrapolating data from different, albeit similar, molecules would be scientifically unsound and would not adhere to the strict focus on the subject compound. Therefore, the requested article with detailed data tables and specific research findings for This compound cannot be generated at this time.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and targeted search for the chemical compound This compound , it has been determined that there is a significant lack of specific, publicly available scientific literature and research data pertaining to its applications in materials science and coordination chemistry as outlined in the requested article structure.

Extensive searches were conducted to locate detailed research findings on the use of This compound in the following areas:

Materials Science:

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

Fluorescent Probes and Optical Materials

Liquid Crystals and Optoelectronic Materials

Coordination Chemistry and Ligand Design:

Metal Complexation with Transition and Lanthanide Metals

Metal-Chelation Properties

The creation of the specified content, including data tables and detailed research findings, is contingent on the existence of such primary research. As this information is not available in the public domain for the exact compound , the generation of the requested article cannot be fulfilled at this time.

Applications and Advanced Research Paradigms of the Benzoxazole Pyridine Scaffold

Scaffold for Chemical Biology Research (Focus on Chemical Mechanisms and In Vitro Activity)

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

The exploration of the structure-activity relationship (SAR) of the 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine scaffold is crucial for understanding how chemical modifications influence its biological activity. Although direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be gleaned from research on structurally related benzoxazole (B165842) and pyridine (B92270) derivatives. These studies, primarily in the context of anticancer and antimicrobial activities, provide a framework for predicting the impact of substitutions on the core scaffold.

Systematic modifications of the benzoxazole and pyridine rings, as well as the amine substituent, have been shown to significantly affect in vitro activity profiles and target binding affinities. For instance, the introduction of various functional groups at different positions can modulate properties such as potency, selectivity, and pharmacokinetic characteristics.

Key Insights from SAR Studies of Related Compounds:

Substitutions on the Benzoxazole Ring: Research on 2-substituted benzoxazoles has revealed that the nature and position of substituents on the benzoxazole ring are critical for biological activity. For example, in a series of 2-phenyl-1,3-benzoxazole derivatives, substitutions on the phenyl ring were found to modulate antimicrobial and anticancer activities. Electron-withdrawing groups, such as halogens or nitro groups, at specific positions have been reported to enhance the antiproliferative activity against certain cancer cell lines. researchgate.net

Modifications of the Pyridine Ring: The pyridine moiety is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences biological outcomes. mdpi.com In studies of pyridine-containing compounds, the position of nitrogen and the nature of substituents can alter the molecule's ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. mdpi.com For example, in a series of pyridine-linked 1,2,4-oxadiazole (B8745197) derivatives, the fungicidal activity was sensitive to the substituent on the pyridine ring. mdpi.com

The Role of the Amine Group: The amino group at the 3-position of the pyridine ring is a key feature, likely involved in hydrogen bonding interactions with target proteins. Modifications of this group, such as acylation or alkylation, would be expected to have a profound impact on the compound's binding affinity and biological activity.

The following table summarizes SAR findings from studies on related benzoxazole-pyridine scaffolds, providing a predictive framework for the this compound core.

Scaffold/Derivative Modification Impact on In Vitro Activity Context
2-Phenyl-1,3-BenzoxazoleSubstitution on the 2-phenyl ringElectron-withdrawing groups (e.g., -Cl, -NO2) can enhance activity. researchgate.netAnticancer
Pyridine DerivativesPosition of substituents (-OH, -NH2, -OCH3)The presence and position of these groups can enhance antiproliferative activity. mdpi.comAnticancer
Pyridine-linked 1,2,4-OxadiazoleSubstitution on the pyridine ring2-Fluoro substitution on a linked benzene (B151609) ring showed notable fungicidal activity. mdpi.comAntifungal
2-Substituted Benzoxazoles2-N-phenyl groupDemonstrated potent antibacterial activities. nih.govAntimicrobial
Benzoxazole DerivativesDi- and tri-methoxy substitution on a linked phenyl ringImproved anticancer activity. nih.govAnticancer

These findings from related compounds underscore the importance of systematic structural modifications to optimize the biological activity of the this compound scaffold for various therapeutic applications.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. unina.it For the this compound scaffold, a pharmacophore model can be developed based on the structures of known active ligands for a particular target, such as a protein kinase.

A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold would likely include the following key features:

Hydrogen Bond Acceptors: The nitrogen atoms within the benzoxazole and pyridine rings are potential hydrogen bond acceptors, crucial for interacting with the hinge region of many protein kinases.

Hydrogen Bond Donor: The primary amine at the 3-position of the pyridine ring can act as a hydrogen bond donor, forming a key interaction with the target protein.

Aromatic/Hydrophobic Regions: The fused ring system of the benzoxazole and the pyridine ring provide aromatic and hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions within the ATP-binding pocket of a kinase.

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. mdpi.compreprints.orgresearchgate.net

Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the target protein is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein complexed with a ligand is available, a structure-based pharmacophore can be derived. This model defines the key interaction points between the ligand and the protein's active site, such as hydrogen bonds, hydrophobic contacts, and ionic interactions. unina.it

For the benzoxazole-pyridine scaffold, pharmacophore models have been developed in the context of various targets. For instance, a study on benzoxazole derivatives as anticancer agents generated distinct pharmacophore models for their activity against different cell lines, highlighting the importance of specific features for selective cytotoxicity.

The table below illustrates a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold, outlining the potential key features and their roles in ligand binding.

Pharmacophoric Feature Potential Corresponding Structural Moiety Assumed Interaction with Target (e.g., Kinase)
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenInteraction with hinge region residues
Hydrogen Bond Acceptor (HBA)Benzoxazole NitrogenInteraction with hinge region or other active site residues
Hydrogen Bond Donor (HBD)3-Amino Group on PyridineInteraction with backbone carbonyls in the hinge region
Aromatic Ring (AR)Benzoxazole Ring SystemPi-stacking with aromatic residues in the active site
Aromatic Ring (AR)Pyridine RingPi-stacking or hydrophobic interactions

By utilizing such pharmacophore models, medicinal chemists can rationally design novel derivatives of this compound with improved potency and selectivity. These models serve as valuable guides for virtual screening of compound libraries to identify new hits and for optimizing lead compounds.

Future Research Directions and Unexplored Avenues for 5 1,3 Benzoxazol 2 Yl Pyridin 3 Amine

The benzoxazole-pyridine scaffold, exemplified by 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine, represents a privileged structure in medicinal chemistry and materials science. While existing research has established its importance, significant opportunities remain for future exploration. The following sections outline promising research directions aimed at enhancing its synthesis, design, and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyridine-3-amine derivatives and benzoxazole precursors. Key steps include:

  • Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable).
  • Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and amine groups (broad singlet near δ 5.5 ppm).
  • FT-IR : Confirm N-H stretching (~3350 cm⁻¹) and benzoxazole C=N/C-O vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 212.1 (C₁₂H₉N₃O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

  • Methodological Answer :

  • The benzoxazole and pyridine moieties act as bidentate ligands. For example:
  • React with Cu(II) or Zn(II) salts in ethanol to form complexes (e.g., [Cu(L)₂Cl₂]).
  • Characterize using single-crystal X-ray diffraction and UV-Vis spectroscopy to confirm coordination geometry.
  • Applications: Potential use in catalysis or as fluorescent probes for metal ion detection .

Q. How can solvatochromic properties of this compound be exploited in fluorescence-based sensing?

  • Methodological Answer :

  • Design experiments to measure emission spectra in solvents of varying polarity (e.g., hexane, DMSO).
  • Correlate Stokes shifts with solvent polarity parameters (e.g., ET30 scale) to assess intramolecular charge transfer (ICT).
  • Applications: Develop pH-sensitive probes or environmental sensors by functionalizing the amine group .

Q. What strategies resolve contradictions in biological activity data for benzoxazole derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound efficacy across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Structural Analogues : Compare activity of this compound with derivatives (e.g., 2-ethyl-1,3-benzoxazol-5-amine) to isolate functional group contributions .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities vs. experimental IC₅₀ values .

Q. How can environmental persistence of this compound be evaluated under OECD guidelines?

  • Methodological Answer :

  • Conduct hydrolysis studies (pH 4–9, 25–50°C) to measure half-life in aqueous systems.
  • Assess photodegradation using UV light (λ = 254 nm) and HPLC to track degradation products.
  • Reference OECD 307 (soil degradation) and OECD 309 (water/sediment systems) for standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.